

# theoretical studies on 5-Bromo-2-methylquinoline

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## Compound of Interest

Compound Name: 5-Bromo-2-methylquinoline

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## An In-depth Technical Guide to the Theoretical Study of 5-Bromo-2-methylquinoline

Disclaimer: As of late 2025, dedicated comprehensive theoretical studies on **5-Bromo-2-methylquinoline** are not extensively available in peer-reviewed literature. This technical guide therefore outlines a standard, robust, and widely accepted computational methodology for such an analysis, based on established theoretical studies of quinoline and its derivatives.<sup>[1][2][3][4]</sup> The quantitative data presented herein is representative and intended to illustrate the expected outcomes of such a study for research, drug discovery, and materials science applications.

## Introduction

**5-Bromo-2-methylquinoline** is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline and its derivatives are considered "privileged structures" in medicinal chemistry, forming the scaffold for numerous pharmacologically active agents with applications as antimalarial, antibacterial, and anticancer drugs.<sup>[3][5]</sup> The introduction of a bromine atom at the 5-position and a methyl group at the 2-position significantly influences the molecule's steric and electronic properties, thereby affecting its reactivity, intermolecular interactions, and biological activity.

Computational chemistry provides indispensable tools for elucidating the molecular properties of such compounds at the quantum level.<sup>[6]</sup> Theoretical studies, particularly those employing Density Functional Theory (DFT), allow for the precise determination of molecular geometry, electronic structure, and reactivity descriptors. This guide details the standard computational

protocols and expected theoretical results for **5-Bromo-2-methylquinoline**, providing a framework for researchers and drug development professionals.

## Computational Methodology

The following protocol outlines a comprehensive theoretical investigation using widely adopted computational methods.[\[4\]](#)[\[7\]](#)

### 2.1 Software and Theoretical Model

All calculations would be performed using the Gaussian 16 suite of programs.[\[5\]](#) The molecular properties of **5-Bromo-2-methylquinoline** would be investigated using Density Functional Theory (DFT), which is renowned for its balance of accuracy and computational efficiency in studying organic molecules.[\[4\]](#)[\[8\]](#)[\[9\]](#) The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for this purpose, as it has demonstrated excellent performance for a wide range of molecular systems.[\[2\]](#)[\[4\]](#) The 6-311++G(d,p) basis set, which includes diffuse functions (++) for non-covalently interacting systems and polarization functions (d,p) for heavier atoms and hydrogen, would be employed for all calculations to ensure high accuracy.[\[4\]](#)

### 2.2 Key Experimental Protocols

- **Geometry Optimization:** The initial molecular structure of **5-Bromo-2-methylquinoline** is drawn and subjected to full geometry optimization without any symmetry constraints. This process finds the lowest energy conformation of the molecule on the potential energy surface.
- **Vibrational Frequency Analysis:** Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also yield thermodynamic properties such as zero-point vibrational energy (ZPVE), entropy, and heat capacity.[\[4\]](#)
- **Frontier Molecular Orbital (FMO) Analysis:** The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap ( $\Delta E$ ) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties.[\[10\]](#)[\[11\]](#)[\[12\]](#)

- **Natural Bond Orbital (NBO) Analysis:** NBO analysis is used to investigate charge distribution, intramolecular interactions, and orbital hybridizations.<sup>[13]</sup> This method provides a chemically intuitive picture of bonding and delocalization by calculating stabilization energies (E(2)) associated with donor-acceptor interactions.<sup>[14]</sup>
- **Molecular Electrostatic Potential (MEP) Analysis:** The MEP surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. The color-coded map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

## Predicted Theoretical Results

The following sections present the anticipated quantitative data from the described computational protocols.

### 3.1 Optimized Molecular Geometry

The geometry optimization yields the most stable 3D structure of the molecule. Key bond lengths and angles are crucial for understanding its steric profile and potential interactions with biological targets.

Parameter	Value (Å or °)	Parameter	Value (Å or °)
Bond Lengths (Å)	**Bond Angles (°) **		
C5-Br	1.905	C4-C5-C6	119.5
C2-C3	1.368	C5-C6-C7	120.3
N1-C2	1.375	C6-C7-N1	118.9
C2-C(CH3)	1.510	C7-N1-C2	117.8
C9-N1	1.381	N1-C2-C3	122.4
C4-C10	1.421	C2-C3-C4	120.1
C5-C10	1.415	C3-C4-C10	119.7

Table 1: Predicted optimized geometric parameters for **5-Bromo-2-methylquinoline** calculated at the B3LYP/6-311++G(d,p) level of theory.

### 3.2 Frontier Molecular Orbitals (FMOs) and Reactivity

The FMOs are central to predicting a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.<sup>[10]</sup> A small HOMO-LUMO gap indicates high chemical reactivity and low kinetic stability.<sup>[4]</sup>

Parameter	Energy (eV)	Global Reactivity Descriptor	Value
E(HOMO)	-6.25	Energy Gap ( $\Delta E$ )	4.15 eV
E(LUMO)	-2.10	Ionization Potential (I)	6.25 eV
Electron Affinity (A)	2.10 eV		
Chemical Hardness ( $\eta$ )	2.075		
Electronegativity ( $\chi$ )	4.175		

Table 2: Predicted electronic properties and global reactivity descriptors for **5-Bromo-2-methylquinoline**.

### 3.3 Natural Bond Orbital (NBO) Atomic Charges

NBO analysis provides a detailed picture of electron distribution. The nitrogen atom is expected to be the most electronegative center, while the bromine atom also carries a significant negative charge. These sites are primary locations for hydrogen bonding and other intermolecular interactions.

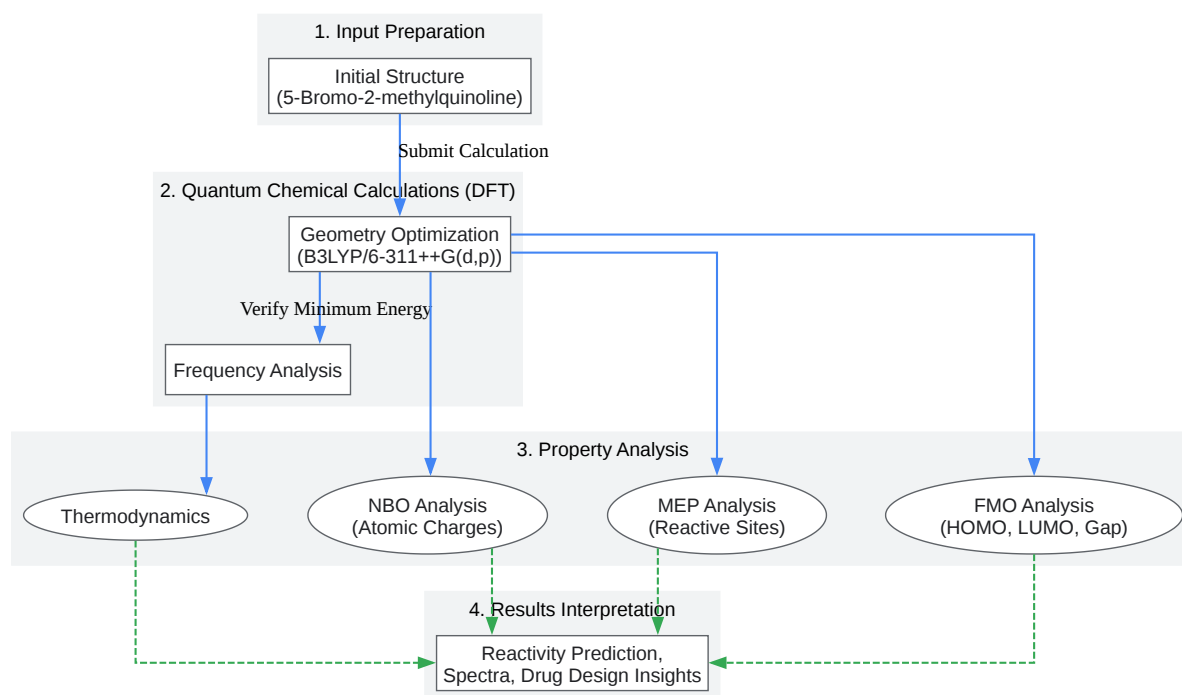
Atom	NBO Charge (e)	Atom	NBO Charge (e)
N1	-0.585	C6	-0.211
C2	+0.224	C7	+0.198
C3	-0.230	C8	-0.205
C4	+0.189	C9	+0.155
C5	+0.055	C10	+0.095
Br	-0.048	C(Methyl)	-0.650

Table 3: Predicted Natural Bond Orbital (NBO) charges for selected atoms of **5-Bromo-2-methylquinoline**.

## Visualizations of Workflows and Concepts

### 4.1 Computational Analysis Workflow

The following diagram illustrates the logical workflow for the theoretical analysis of **5-Bromo-2-methylquinoline**.<sup>[7][15]</sup>



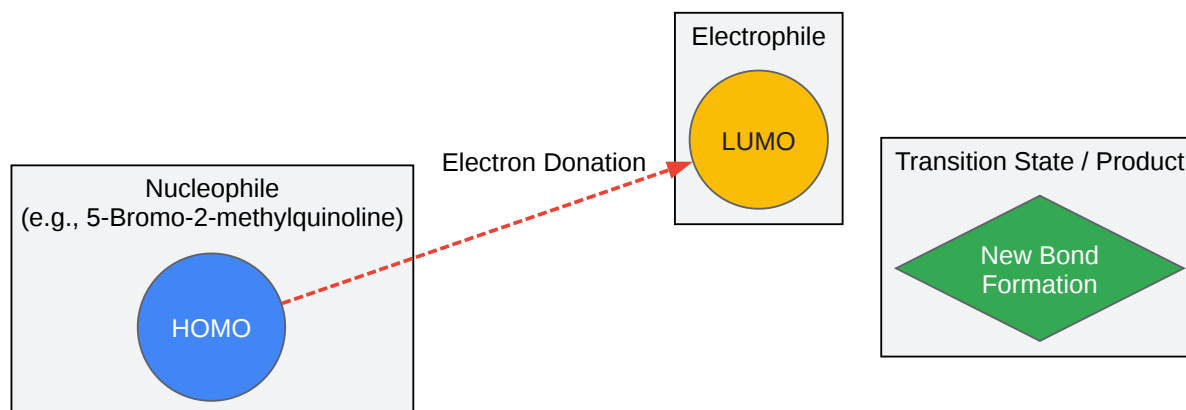
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*Computational workflow for theoretical analysis.*

## 4.2 Conceptual Diagram of Frontier Molecular Orbital Interaction

This diagram illustrates the fundamental principle of FMO theory, where a chemical reaction is governed by the interaction between the HOMO of a nucleophile and the LUMO of an

electrophile.[10][12]



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*HOMO-LUMO interaction in a chemical reaction.*

## Conclusion

This technical guide outlines a comprehensive theoretical framework for the study of **5-Bromo-2-methylquinoline**. Through the application of Density Functional Theory, it is possible to predict its stable geometry, electronic structure, and sites of chemical reactivity. The anticipated results—including a significant HOMO-LUMO gap, a distinct charge distribution with a highly electronegative nitrogen center, and specific geometric parameters—provide a foundational dataset for further research. These computational insights are invaluable for guiding synthetic efforts, understanding potential biological mechanisms, and designing novel quinoline-based derivatives for applications in medicinal chemistry and materials science. The workflows and analyses presented here represent a standard approach to harnessing computational power for molecular discovery and design.

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